molecular formula C22H22N2 B12932616 N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline CAS No. 60891-64-7

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline

Cat. No.: B12932616
CAS No.: 60891-64-7
M. Wt: 314.4 g/mol
InChI Key: NWDNCANEYPKOTQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives such as:

Uniqueness

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to biological research .

Biological Activity

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline, with CAS number 60891-64-7, is a compound belonging to the class of acridine derivatives. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and material science. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.

The molecular formula of this compound is C22H22N2C_{22}H_{22}N_{2}, with a molecular weight of approximately 314.42 g/mol. Its structure features a dimethylamino group attached to an acridine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H22N2
Molecular Weight314.423 g/mol
LogP5.079
PSA (Polar Surface Area)6.48 Ų

Anticancer Properties

Recent studies have indicated that acridine derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that of established anticancer agents like doxorubicin.
  • In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 50 to 200 µg/mL .

Photophysical Properties

The photophysical characteristics of this compound suggest potential applications in photodynamic therapy (PDT):

  • Fluorescence Emission : this compound displays strong fluorescence properties when excited at certain wavelengths. This property can be leveraged for imaging applications in biological systems .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University evaluated the anticancer effects of various acridine derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents due to its potent activity against resistant strains.

Properties

CAS No.

60891-64-7

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-4-(10-methyl-9H-acridin-9-yl)aniline

InChI

InChI=1S/C22H22N2/c1-23(2)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24(3)21-11-7-5-9-19(21)22/h4-15,22H,1-3H3

InChI Key

NWDNCANEYPKOTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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